molecular formula C6H7N3O3 B576344 Methyl 3-amino-5-hydroxypyrazine-2-carboxylate CAS No. 1503-03-3

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

Cat. No. B576344
CAS RN: 1503-03-3
M. Wt: 169.14
InChI Key: JYUKXBXGBDQLMK-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

The synthesis of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been reported in several studies. For instance, it has been synthesized in six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” can be analyzed using various techniques. For example, in the IR spectra, the final compounds showed a signal at 1641–1684 cm −1, attributed to the amidic carbonyl .


Chemical Reactions Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has a molecular weight of 169.14 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.

Scientific Research Applications

Antimicrobial Evaluation

  • Scientific Field : Microbiology
  • Application Summary : This compound is used in the synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, which have been evaluated for their antimicrobial activity .
  • Methods of Application : The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . Compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro .
  • Results : The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17, MIC = 12.5 µg/mL, 46 µM) . Antimycobacterial activity against Mtb and M. kansasii along with antibacterial activity increased among the alkyl derivatives with increasing the length of carbon side chain . Antifungal activity was observed in all structural subtypes, mainly against Trichophyton interdigitale and Candida albicans .

Synthesis of Favipiravir

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : This compound is used in the synthesis of Favipiravir, an antiviral drug .
  • Methods of Application : Favipiravir was synthesized in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% . In the key synthetic reaction, 3,6-dichloropyrazine-2-carbonitrile (6) was reacted sequentially, in one pot, with KF and 30% H2O2 to give (after crystallization from 95% EtOH) favipiravir as colorless crystals, with a 60% yield for this final step of the synthesis .
  • Results : Favipiravir, a RNA-dependent RNA polymerase selective inhibitor, is a novel broad-spectrum antiviral drug . A range of RNA virus such as West Nile virus, Norwalk virus, and Ebola virus could be inhibited by T-705 .

Pyrrolopyrazine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound is used in the synthesis of pyrrolopyrazine derivatives, which have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Synthesis of Other Chemical Compounds

  • Scientific Field : Chemical Synthesis
  • Application Summary : This compound, specifically its variant “Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate”, is used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application can vary depending on the target compound .
  • Results : The results can also vary, but the compound is generally used due to its reactivity and versatility in chemical synthesis .

Multifunctional Pyrazine Scaffold

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound is used in the synthesis of multifunctional pyrazine scaffold through intermolecular and intramolecular annulations .
  • Methods of Application : An amino compound reacted with “2,5-dimethoxytetrahydrofuran”, then reacted with hydrazinolysis to obtain the multifunctional pyrazine scaffold .
  • Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Flavoring Additives

  • Scientific Field : Food Science
  • Application Summary : Pyrazines, including “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate”, are used as flavoring additives .
  • Methods of Application : Pyrazines are added to food during the cooking process to enhance flavor .
  • Results : Many of these compounds have intensive smells and very low odour threshold values. Therefore, these compounds contribute to many aromas and flavors .

Safety And Hazards

While specific safety and hazards information for “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment/face protection when handling similar compounds .

properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKXBXGBDQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

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